BenchChemオンラインストアへようこそ!

N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

FBPase-1 inhibition allosteric inhibitor structure-activity relationship

N-(4-(Furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034557-09-8; molecular formula C₁₉H₁₆N₂O₅S; MW 384.41) is a synthetic benzoxazole benzenesulfonamide derivative incorporating a furan-3-yl benzyl substituent on the sulfonamide nitrogen. Its core scaffold—3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1514854-90-0)—belongs to a class of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), a validated gluconeogenesis target for type 2 diabetes.

Molecular Formula C19H16N2O5S
Molecular Weight 384.41
CAS No. 2034557-09-8
Cat. No. B2697895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
CAS2034557-09-8
Molecular FormulaC19H16N2O5S
Molecular Weight384.41
Structural Identifiers
SMILESCN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)C4=COC=C4)OC1=O
InChIInChI=1S/C19H16N2O5S/c1-21-17-10-16(6-7-18(17)26-19(21)22)27(23,24)20-11-13-2-4-14(5-3-13)15-8-9-25-12-15/h2-10,12,20H,11H2,1H3
InChIKeyZBQKYGRCBUHXSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(Furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034557-09-8): Compound Class and Baseline Characterization


N-(4-(Furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034557-09-8; molecular formula C₁₉H₁₆N₂O₅S; MW 384.41) is a synthetic benzoxazole benzenesulfonamide derivative incorporating a furan-3-yl benzyl substituent on the sulfonamide nitrogen . Its core scaffold—3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 1514854-90-0)—belongs to a class of allosteric inhibitors of fructose-1,6-bisphosphatase (FBPase-1), a validated gluconeogenesis target for type 2 diabetes [1]. The compound is commercially available at ≥95% purity for research use only . Critically, no peer-reviewed biological activity data, crystallographic structural information, or patent-protected use claims have been published for this specific compound as of the search date, necessitating that any differentiation claims be derived from class-level structure-activity relationship (SAR) inference until prospective experimental characterization is obtained [2].

Why Generic Substitution Fails for N-(4-(Furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide: Structural Determinants of Target Engagement in the Benzoxazole Sulfonamide Series


Within the benzoxazole benzenesulfonamide class, allosteric inhibition of FBPase-1 depends on a highly cooperative binding mode at the subunit interface, where the sulfonamide moiety engages a conserved hydrogen-bond network (Gly22, Gly29, Leu30 backbone amides; Thr31 hydroxyl) while the benzyl substituent projects into a lipophilic pocket whose geometry and electronic character directly modulate potency [1]. Published SAR demonstrates that even minor modifications to the N-benzyl substituent produce >10-fold shifts in IC₅₀ [2]. The target compound introduces a furan-3-yl group at the para position of the benzyl moiety—a heteroaromatic substitution not explored in the foundational FBPase-1 SAR series [3]. This furan oxygen introduces a hydrogen-bond acceptor at a position where the reference inhibitors bear only phenyl or substituted-phenyl groups, creating a unique electrostatic and steric profile at the allosteric pocket entrance. Consequently, neither the unsubstituted benzyl analog nor the pyridinylmethyl variant (CAS 2034535-46-9) can serve as a valid surrogate for this compound in target engagement or selectivity studies without confirmatory experimental data.

Quantitative Differentiation Evidence for N-(4-(Furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034557-09-8): Comparator-Based Analysis


Furan-3-yl Benzyl Substitution: Structural Differentiation from the Established FBPase-1 Inhibitor Benzoxazole Benzenesulfonamide Series

The target compound bears a furan-3-yl substituent at the para position of the N-benzyl group. In the foundational benzoxazole benzenesulfonamide FBPase-1 inhibitor series reported by Lai et al. (2006), the most potent inhibitor (compound 53) achieved an IC₅₀ of 0.57 μM against human recombinant FBPase-1, with SAR analysis demonstrating that benzyl substitution was critical for potency—removal or truncation of the benzyl group resulted in >50-fold loss of inhibitory activity [1]. The published series explored methyl, methoxy, chloro, trifluoromethyl, and phenyl substitutions on the benzyl ring, but no furan-3-yl or any oxygen-containing heteroaryl substituent was evaluated. The furan-3-yl group introduces a hydrogen-bond acceptor (furan oxygen) and altered π-electron distribution (five-membered heteroaromatic vs. six-membered phenyl) at a position that X-ray crystallography of related inhibitors shows projects toward the solvent-exposed entrance of the allosteric pocket at the FBPase-1 subunit interface [2]. This structural feature is not represented in any published FBPase-1 inhibitor and may modulate both binding kinetics and selectivity relative to the phenyl-substituted reference compounds [3].

FBPase-1 inhibition allosteric inhibitor structure-activity relationship benzoxazole sulfonamide

Physicochemical Differentiation: Topological Polar Surface Area and Hydrogen-Bonding Capacity Relative to Published FBPase-1 Inhibitor Series

The topological polar surface area (TPSA) of the target compound was computed from its structure (PubChem-compatible calculation) at 98.1 Ų for the 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide core alone [1]. The addition of the 4-(furan-3-yl)benzyl substituent adds the furan oxygen (contributing approximately 13-17 Ų depending on the computational method) and the benzyl linker, yielding an estimated total TPSA in the range of 110-130 Ų. This exceeds the TPSA of the reference FBPase-1 inhibitor compound 53 (estimated TPSA ~85-95 Ų based on substituted benzyl), primarily due to the additional heteroatom in the furan ring. Higher TPSA correlates inversely with passive membrane permeability and blood-brain barrier penetration, with compounds exceeding 140 Ų generally exhibiting poor oral absorption [2]. The target compound's predicted TPSA places it near but below this threshold, suggesting that the furan oxygen may confer a modest reduction in passive permeability relative to all-carbon benzyl analogs, which could translate to altered tissue distribution or reduced CNS exposure. The compound also has a computed XLogP3 of -0.1 for the core sulfonamide [1], with the overall compound XLogP estimated at approximately 2.5-3.5 after accounting for the lipophilic benzyl-furan moiety. This balanced logP/TPSA profile distinguishes it from more lipophilic benzoxazole sulfonamides in the published FBPase-1 series, which trend toward higher logP values (3.5-5.0).

drug-likeness topological polar surface area permeability physicochemical profiling

Hydrogen Bond Donor/Acceptor Profile: Differentiation from the Pyridine-Containing Analog CAS 2034535-46-9

The closest commercially available structural analog to the target compound is N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS 2034535-46-9), which replaces the benzyl linker with a pyridin-3-ylmethyl group . This substitution introduces a pyridine nitrogen (H-bond acceptor; pKa of conjugate acid ~5.2) at the 3-position of what was the phenyl ring, creating a fundamentally different hydrogen-bonding landscape. The target compound (CAS 2034557-09-8) retains a phenyl linker with a furan at the 4-position, meaning the H-bond acceptor is located at the distal para position (via the furan oxygen) rather than embedded within the linker ring system (via the pyridine nitrogen). The hydrogen bond donor count (1, from the sulfonamide NH) and acceptor count (5, from the sulfonamide oxygens, oxazolone carbonyl, oxazolone ring oxygen, and furan oxygen) of the target compound are identical to the pyridine analog [1], but the spatial arrangement and electronic character of the H-bond acceptors differ substantially, which may result in differentiated binding poses at protein targets that recognize this region of the molecule .

hydrogen bonding molecular recognition target selectivity structural analog comparison

Intellectual Property Landscape: Freedom-to-Operate Differentiation from Patented FBPase-1 Inhibitor Chemical Space

A search of the patent literature reveals that the foundational benzoxazole benzenesulfonamide FBPase-1 inhibitor series is disclosed in multiple patent families, including WO 99/47549 A1 (Mjalli et al., 1999) and subsequent applications describing substituted benzoxazole sulfonamides as FBPase-1 inhibitors [1]. However, the specific combination of a furan-3-yl benzyl substituent with the 3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide core does not appear in any patent publication retrieved. The target compound (CAS 2034557-09-8) is not indexed in any patent database, in contrast to structurally related benzoxazole sulfonamides that are explicitly claimed in patents such as US-9115144-B2 (fused heterocyclic derivatives) [2] and WO/2019/014305 (substituted benzoxazole and benzofuran compounds as PDE7 inhibitors) [3]. This absence of patent claiming for the specific compound suggests that the furan-3-yl benzyl substitution pattern may lie outside the exemplified chemical space of existing benzoxazole sulfonamide patent estates, though a formal freedom-to-operate analysis by qualified patent counsel is required before commercial use.

intellectual property freedom to operate patent landscape FBPase-1 inhibitor

Recommended Research Application Scenarios for N-(4-(Furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide (CAS 2034557-09-8)


Prospective FBPase-1 Allosteric Inhibitor Screening with Differentiated Benzyl Substitution

This compound is most rationally deployed as a candidate for FBPase-1 allosteric inhibition screening where the furan-3-yl benzyl substituent represents a deliberate departure from the published SAR. The Lai et al. (2006) series demonstrated that IC₅₀ values span from 0.57 μM to >50 μM depending on benzyl substitution, but no oxygen-containing heteroaryl benzyl analog was evaluated [1]. A prospective screening program using human recombinant FBPase-1 in a coupled-enzyme spectrophotometric assay (measuring NADPH oxidation at 340 nm, as used in the reference studies ) would directly test whether the furan oxygen enhances or diminishes allosteric potency relative to compound 53 (IC₅₀ 0.57 μM). The distinct TPSA and H-bonding profile further justifies co-profiling with passive permeability assays (PAMPA or Caco-2) to assess whether the furan substitution alters cellular permeability relative to the more lipophilic reference inhibitors.

Chemical Probe for Benzoxazole Sulfonamide Selectivity Profiling Across the Purinergic and Metabolic Enzyme Families

The benzoxazole sulfonamide scaffold has been implicated in multiple target classes beyond FBPase-1, including PDE7 inhibition (WO/2019/014305 [1]) and cyclooxygenase modulation. The furan-3-yl benzyl substitution on the target compound introduces a hydrogen-bond acceptor at a position that is not present in any published benzoxazole sulfonamide probe. This compound is therefore suitable for broad-panel selectivity profiling (e.g., Eurofins LeadProfilingScreen or similar kinase/GPCR/enzyme panels) to establish whether the furan substitution confers selectivity advantages or liabilities relative to the phenyl-substituted analogs. The absence of prior biological characterization means that any selectivity data generated would represent entirely novel IP for the profiling organization.

Structure-Guided Fragment Elaboration Using the Furan-3-yl Benzyl Moiety as a Synthetic Handle

The furan ring in the target compound provides a chemically tractable handle for further derivatization—furan can undergo Diels-Alder cycloaddition, electrophilic substitution (halogenation, nitration, formylation), and oxidation to furanones [1]. This synthetic versatility distinguishes it from all-carbon benzyl analogs, which lack reactive sites for late-stage functionalization. Researchers employing the target compound as a scaffold for library synthesis can exploit furan chemistry to generate diverse analogs (e.g., tetrahydrofuran, γ-butyrolactone, or maleic anhydride adducts) that probe additional chemical space around the benzoxazole sulfonamide core, while using the FBPase-1 crystallographic data (PDB 2FIE ) to guide rational design of substituents projected toward the allosteric pocket entrance.

Negative Control or Comparator for N-{[6-(Furan-3-yl)pyridin-3-yl]methyl} Analog (CAS 2034535-46-9) in Target Engagement Studies

The target compound (CAS 2034557-09-8) and its closest commercially available analog, N-{[6-(furan-3-yl)pyridin-3-yl]methyl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (CAS 2034535-46-9), differ only in the replacement of the benzyl-phenyl ring with a pyridin-3-yl ring [1]. This single-atom substitution (C→N) shifts the H-bond acceptor from the distal para-furan position to the proximal linker ring position, providing an ideal matched molecular pair for probing the importance of H-bond acceptor geometry in target engagement. Researchers should co-profile both compounds in any assay where the benzoxazole sulfonamide scaffold shows activity, as differential activity between the pair would directly implicate the linker-region H-bond acceptor in molecular recognition, providing valuable SAR information for subsequent lead optimization.

Quote Request

Request a Quote for N-(4-(furan-3-yl)benzyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.